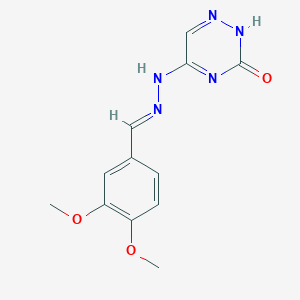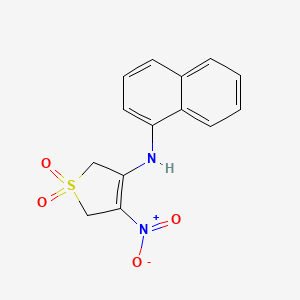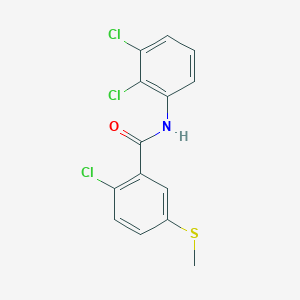![molecular formula C18H17NO3 B5711815 2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711815.png)
2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research. It is commonly known as SU9516 and is a potent inhibitor of cyclin-dependent kinases (CDKs). SU9516 has been extensively studied for its potential applications in cancer therapy, drug discovery, and other biomedical research.
Mecanismo De Acción
SU9516 inhibits 2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to the substrate, thereby inhibiting kinase activity. SU9516 is a selective inhibitor of CDK2 and CDK1, but it also inhibits other 2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione at higher concentrations.
Biochemical and Physiological Effects:
The inhibition of 2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione by SU9516 has several biochemical and physiological effects. In cancer cells, SU9516 induces cell cycle arrest and apoptosis, leading to cell death. In normal cells, SU9516 can also induce cell cycle arrest, but the effects are less pronounced. SU9516 has also been shown to modulate gene expression, leading to changes in cellular processes such as DNA repair and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of SU9516 is its selectivity for CDK2 and CDK1. This selectivity allows for the specific inhibition of these 2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione without affecting other cellular processes. SU9516 is also relatively easy to synthesize, making it a viable option for large-scale production.
One limitation of SU9516 is its potency. SU9516 is a potent inhibitor of 2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione, but it also inhibits other kinases at higher concentrations. This off-target inhibition can lead to unwanted side effects in lab experiments. Another limitation of SU9516 is its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of SU9516. One direction is the development of more selective CDK inhibitors. While SU9516 is selective for CDK2 and CDK1, it also inhibits other 2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione at higher concentrations. The development of more selective CDK inhibitors could lead to more effective cancer therapies with fewer side effects.
Another direction is the study of SU9516 in combination with other drugs. SU9516 has been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and doxorubicin. The combination of SU9516 with other drugs could lead to more effective cancer therapies.
Conclusion:
In conclusion, SU9516 is a potent inhibitor of 2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione that has potential applications in cancer therapy, drug discovery, and other biomedical research. The synthesis of SU9516 has been optimized to improve yield and purity, making it a viable option for large-scale production. The inhibition of 2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione by SU9516 has several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis. While SU9516 has advantages and limitations for lab experiments, there are several future directions for its study, including the development of more selective CDK inhibitors and the study of SU9516 in combination with other drugs.
Métodos De Síntesis
The synthesis of SU9516 involves several steps. The starting material is 2,4-dimethylphenol, which is reacted with ethylene oxide to produce 2-(2,4-dimethylphenoxy)ethanol. This intermediate is then reacted with phthalic anhydride to produce 2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione. The synthesis of SU9516 has been optimized to improve yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
SU9516 has been extensively studied for its potential applications in cancer therapy. It is a potent inhibitor of 2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione, which are enzymes that play a crucial role in cell cycle regulation. 2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione are often overexpressed in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting 2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione, SU9516 can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.
In addition to cancer therapy, SU9516 has also been studied for its potential applications in drug discovery. 2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione are involved in many cellular processes, including transcription, DNA repair, and apoptosis. By inhibiting 2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione, SU9516 can modulate these processes, making it a potential target for the development of new drugs.
Propiedades
IUPAC Name |
2-[2-(2,4-dimethylphenoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-7-8-16(13(2)11-12)22-10-9-19-17(20)14-5-3-4-6-15(14)18(19)21/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVOBQKVTQTWKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-methoxybenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5711757.png)
![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5711759.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5711762.png)
![12-oxo-N-[4-(trifluoromethyl)phenyl]-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5711764.png)

![N-[bis(4-chlorophenyl)methyl]urea](/img/structure/B5711777.png)

![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide](/img/structure/B5711796.png)


![N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5711823.png)
![3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5711828.png)
![3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5711829.png)